molecular formula C7H11NO5 B1434013 2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate CAS No. 1523606-31-6

2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate

Cat. No.: B1434013
CAS No.: 1523606-31-6
M. Wt: 189.17 g/mol
InChI Key: YYPTYBVAKAFTBB-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate is a useful research compound. Its molecular formula is C7H11NO5 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that attaching an acetic acid moiety on the c-3 carbon of the 2-oxa-5-azabicyclo[221]heptane core reveals the framework of an embedded γ-amino butyric acid (GABA) . GABA is a major inhibitory neurotransmitter in the central nervous system, suggesting that this compound may interact with GABA receptors or related pathways.

Biological Activity

The compound 2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate , also referred to as (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate, is a bicyclic organic compound that belongs to the class of heterocyclic compounds. Its unique structure, characterized by the presence of both nitrogen and oxygen atoms within its bicyclic framework, suggests significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The structural representation of this compound can be summarized as follows:

Property Description
Molecular Formula C₅H₉NO₂
CAS Number 1523541-76-5
Structural Features Bicyclic structure with nitrogen and oxygen heteroatoms

The compound's stereochemistry is denoted as (1R,4R), which is crucial for its biological interactions and reactivity.

Biological Activity Overview

Research indicates that derivatives of 2-Oxa-5-azabicyclo[2.2.1]heptane, including hemioxalate forms, exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, indicating potential use as an antimicrobial agent .
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
  • Analgesic Properties : Similar compounds have demonstrated pain-relieving effects, suggesting that this compound may also provide analgesic benefits .

The biological activity of this compound is thought to involve several mechanisms:

  • Receptor Interaction : The compound may act as a ligand for specific receptors, including GABA receptors, modulating neurotransmission and potentially influencing mood and anxiety .
  • Enzyme Modulation : It has been shown to interact with various enzymes involved in metabolic pathways, affecting their activity and leading to downstream biological effects .
  • Oxidative Stress Regulation : Computational models suggest that the compound may help regulate cellular pathways related to oxidative stress, which is implicated in numerous diseases .

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of the compound against a panel of bacterial pathogens. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent .

Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine production in activated macrophages, highlighting its anti-inflammatory potential .

Study 3: Analgesic Testing

Behavioral assays in animal models showed that administration of the compound resulted in reduced pain responses compared to baseline measurements, supporting its analgesic claims .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other similar compounds:

Compound Name Structural Features Unique Properties
3-Amino-6-methylpyridineNitrogen heterocycleExhibits neuroprotective effects
4-HydroxyquinolineBicyclic with hydroxyl groupKnown for antibacterial activity
5-Azabicyclo[3.3.0]octaneSimilar bicyclic frameworkPotential applications in pain management

The unique combination of oxygen and nitrogen within the bicyclic structure enhances reactivity and biological interactions compared to these similar compounds.

Properties

CAS No.

1523606-31-6

Molecular Formula

C7H11NO5

Molecular Weight

189.17 g/mol

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptane;oxalic acid

InChI

InChI=1S/C5H9NO.C2H2O4/c1-4-3-7-5(1)2-6-4;3-1(4)2(5)6/h4-6H,1-3H2;(H,3,4)(H,5,6)

InChI Key

YYPTYBVAKAFTBB-UHFFFAOYSA-N

SMILES

C1C2CNC1CO2.C1C2CNC1CO2.C(=O)(C(=O)O)O

Canonical SMILES

C1C2CNC1CO2.C(=O)(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate
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2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate
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2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate
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2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate
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2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate
Reactant of Route 6
2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate

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